BenchChemオンラインストアへようこそ!

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

stereochemistry medicinal chemistry purity

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, CAS 1289387-46-7, is a trans-1,4-disubstituted cyclohexyl building block featuring a Boc-protected amine, a secondary amine linker, and a 6-chloropyrimidine terminus. Its molecular formula is C15H23ClN4O2, with a molecular weight of 326.82 g/mol.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
CAS No. 1289387-46-7
Cat. No. B2364746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
CAS1289387-46-7
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl
InChIInChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19)
InChIKeyMPJCXAXEFIFZMS-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289387-46-7) – Key Procurement-Relevant Structural and Purity Identifiers


tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, CAS 1289387-46-7, is a trans-1,4-disubstituted cyclohexyl building block featuring a Boc-protected amine, a secondary amine linker, and a 6-chloropyrimidine terminus. Its molecular formula is C15H23ClN4O2, with a molecular weight of 326.82 g/mol . The compound is supplied as the rel-(1R,4R) enantiomeric pair . This specific stereochemistry and substitution pattern distinguish it from its cis isomer and 2-substituted regioisomer, making its procurement from a reliable source critical in medicinal chemistry campaigns.

Why Generic Substitution Fails for tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289387-46-7): The Cost of Ignoring Stereochemistry and Regiochemistry


The chloropyrimidine-cyclohexylcarbamate scaffold exists as multiple isomers. The target compound is defined by a trans-1,4-relationship on the cyclohexane ring and a 4-position attachment to the pyrimidine. Its 2-substituted regioisomer (CAS 1289386-75-9) and stereochemically undefined or cis isomer (CAS 1289385-69-8) share identical molecular formula and weight but can exhibit divergent biological activity, metabolic stability, and downstream synthetic outcomes [1]. Because the chlorine atom serves as a key synthetic handle for cross-coupling, positional isomers generate regioisomeric final compounds with potentially different pharmacological profiles. Substituting any analog without rigorous identity verification can derail structure-activity relationship (SAR) campaigns and patent positions.

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289387-46-7): Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Purity: trans-1,4-Configuration Confers Structural Integrity Over Cis Isomer

The target compound is specifically the rel-(1R,4R) enantiomeric pair (trans configuration). Its stereochemically undefined or cis counterpart (CAS 1289385-69-8, >95% purity) may contain variable amounts of the cis diastereomer, which can disrupt consistent SAR. The target compound is typically offered with a purity specification of ≥98% , whereas the cis/undefined isomer is often listed at 95% . The 3% purity gap translates into potentially significant diastereomeric contamination if the wrong isomer is used, directly impacting the interpretability of biological results.

stereochemistry medicinal chemistry purity

Regiochemical Differentiation: 4-Position vs. 2-Position Substitution on Cyclohexyl Ring

The regioisomer tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289386-75-9) places the carbamate at the 2-position instead of the 4-position . This shifts the spatial orientation of the Boc-protected amine relative to the pyrimidine, which can alter target binding and metabolic stability. While direct comparative biological data is unavailable, the regiochemical difference is a well-established driver of differential pharmacological activity in aminopyrimidine kinase inhibitors. Both ISOs share the same molecular formula (C15H23ClN4O2) and weight (326.82), making them indistinguishable by mass spectrometry alone; orthogonal chromatographic separation is required for identity confirmation.

regiochemistry kinase inhibitor intermediate

Boc-Protected Amine as a Selective Deprotectable Handle Over Non-Protected Analogs

The target compound contains a tert-butyloxycarbonyl (Boc) protecting group on the cyclohexyl amine. In contrast, 6-Chloro-N-cyclohexylpyrimidin-4-amine (CAS 61667-11-6) lacks any protected amine functionality . The Boc group allows orthogonal deprotection under acidic conditions (e.g., TFA) to liberate a free primary amine for subsequent coupling, while remaining stable under basic and nucleophilic conditions required for palladium-catalyzed cross-coupling at the chloropyrimidine site. This orthogonal reactivity is a class-level advantage of Boc-protected intermediates over their free amine counterparts, enabling two-directional diversification in parallel medicinal chemistry.

protecting group solid-phase synthesis capping

Predicted Physicochemical Differentiation: pKa of Secondary Amine Influences Solubility and Salt Formation

The target compound exhibits a predicted pKa of 12.34±0.40 for the most acidic proton, likely associated with the secondary amine linking pyrimidine and cyclohexyl . This value is higher than typical alkylamines, influencing its protonation state under physiological and formulation conditions. While comparable data for the 2-substituted isomer or unprotected analog is not available, this predicted pKa provides a baseline for predicting solubility and salt formation behavior, which can differ significantly from chemically similar intermediates with different substitution patterns.

physicochemical properties pKa solubility

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate: Optimal Use Cases Derived from Structural and Purity Differentiation


Kinase Inhibitor Library Synthesis Requiring Defined trans-Cyclohexyl Geometry

Medicinal chemists synthesizing libraries of aminopyrimidine-based kinase inhibitors can utilize CAS 1289387-46-7 to maintain a rigid trans-1,4-cyclohexane scaffold. The defined stereochemistry avoids the conformational ambiguity of cis isomers, which can bury the amine in an equatorial position, potentially reducing target engagement. Procurement of the ≥98% trans isomer [Section 3, Evidence Item 1] ensures that the spatial orientation of the Boc-protected amine is consistent across library members, enabling reliable SAR correlation.

Parallel Medicinal Chemistry with Orthogonal Deprotection Strategies

The Boc protecting group on CAS 1289387-46-7 enables chemists to perform palladium-catalyzed cross-coupling on the chloropyrimidine ring without risking unwanted reaction at the cyclohexyl amine. This orthogonal protection strategy is essential for generating diverse final compounds from a single intermediate. In contrast, the unprotected analog CAS 61667-11-6 would require subsequent protection/deprotection steps, reducing overall yield and increasing synthesis time [Section 3, Evidence Item 3].

Regiochemical Purity Control in Process Chemistry Scale-Up

During process scale-up, the risk of regioisomeric contamination (e.g., 2-substituted isomer CAS 1289386-75-9) can lead to out-of-specification batches and regulatory delays. Using CAS 1289387-46-7 with a defined 4-position substitution pattern and high purity allows for easier analytical quality control via HPLC retention time comparison, avoiding the need for chiral separation methods that would be required for mixed isomer batches [Section 3, Evidence Item 2].

Physicochemical Optimization of Amine-Containing Drug Candidates

The predicted pKa of 12.34 informs salt selection and formulation development. This value suggests the amine will remain largely protonated at physiological pH, influencing permeability and solubility. Medicinal chemists can use this baseline to compare with downstream deprotected or coupled analogues, systematically tuning basicity for optimal pharmacokinetic profiles [Section 3, Evidence Item 4].

Quote Request

Request a Quote for tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.